molecular formula C19H22ClN3O3S B2361196 N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride CAS No. 1215733-00-8

N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride

Cat. No.: B2361196
CAS No.: 1215733-00-8
M. Wt: 407.91
InChI Key: XCYSCTKQNCQODE-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3O3S and its molecular weight is 407.91. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Antibacterial Properties

A study synthesized 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones and evaluated them for their anti-inflammatory and antibacterial activities. These compounds exhibited significant anti-inflammatory activity and showed promising results against Staphylococcus aureus and Escherichia coli, with minimal ulcerogenicity compared to standards (Alam et al., 2011).

Antimicrobial Activities

Another study focused on the synthesis of azole derivatives starting from furan-2-carbohydrazide and evaluated their antimicrobial activities. The compounds demonstrated activity against various microorganisms, highlighting the therapeutic potential of furan-2-carboxamide derivatives in addressing microbial infections (Başoğlu et al., 2013).

Antitumor Agents

Research into the design of antitumor agents involved reactions of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde to produce compounds with potential antitumor activities. This study highlights the versatility of furan-2-carboxamide derivatives in the synthesis of compounds for cancer treatment (Matiichuk et al., 2020).

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S.ClH/c1-14-4-5-15-17(13-14)26-19(20-15)22(18(23)16-3-2-10-25-16)7-6-21-8-11-24-12-9-21;/h2-5,10,13H,6-9,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYSCTKQNCQODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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